4,6-Dichloro-N-methyl-2-pyridinecarboxamide
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Overview
Description
4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a chemical compound with the molecular formula C(_7)H(_6)Cl(_2)N(_2)O and a molecular weight of 205.04 g/mol . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide typically involves the chlorination of 2-pyridinecarboxamide followed by N-methylation. The process can be summarized as follows:
Chlorination: 2-pyridinecarboxamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Various substituted pyridinecarboxamides.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or aldehydes depending on the conditions.
Scientific Research Applications
4,6-Dichloro-N-methyl-2-pyridinecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide depends on its application:
Biological Activity: It may inhibit specific enzymes or interfere with cellular processes in microorganisms, leading to antimicrobial effects.
Pharmaceuticals: As a precursor, it contributes to the synthesis of active pharmaceutical ingredients that target specific molecular pathways in diseases such as cancer.
Comparison with Similar Compounds
4,6-Dichloro-2-pyridinecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methyl-2-pyridinecarboxamide: Lacks the chlorine atoms, resulting in different chemical properties and applications.
4-Chloro-N-methyl-2-pyridinecarboxamide: Contains only one chlorine atom, leading to different substitution patterns and reactivity.
Uniqueness: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide is unique due to the presence of both chlorine atoms and the N-methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
4,6-dichloro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-6(9)11-5/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIURVNWMGRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-09-0 |
Source
|
Record name | 4,6-dichloro-N-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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